1S/C18H15NO2/c1-13-11-16 (15-9-5-6-10-17 (15)19-13)18 (20)21-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3
. The Canonical SMILES is CC1=NC2=CC=CC=C2C (=C1)C (=O)OCC3=CC=CC=C3
. Benzyl 2-methylquinoline-4-carboxylate is a chemical compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and antileishmanial agents. The structural features of benzyl 2-methylquinoline-4-carboxylate allow for various modifications, making it a versatile scaffold in drug design.
Benzyl 2-methylquinoline-4-carboxylate can be synthesized through several established methods, with the Pfitzinger reaction being one of the most prominent. This reaction typically involves the condensation of isatin derivatives with ketones under alkaline conditions, leading to the formation of quinoline-4-carboxylic acids, which can then be further modified to yield derivatives like benzyl 2-methylquinoline-4-carboxylate.
Benzyl 2-methylquinoline-4-carboxylate is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to its incorporation of nitrogen in the quinoline structure. It is also categorized as an ester due to the presence of the carboxylate functional group.
The synthesis of benzyl 2-methylquinoline-4-carboxylate primarily employs the Pfitzinger reaction, which involves:
The Pfitzinger reaction can be optimized by adjusting factors such as temperature, concentration of reactants, and choice of solvent. The resulting quinoline-4-carboxylic acid can be converted into benzyl 2-methylquinoline-4-carboxylate through esterification reactions using benzyl alcohol and an acid catalyst.
Benzyl 2-methylquinoline-4-carboxylate has a complex molecular structure characterized by:
Benzyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
The reactivity of benzyl 2-methylquinoline-4-carboxylate can be influenced by substituents on the aromatic rings, which can either enhance or diminish its reactivity based on electronic effects.
The mechanism by which benzyl 2-methylquinoline-4-carboxylate exerts its biological effects typically involves:
Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial activity, often measured through Minimum Inhibitory Concentration (MIC) assays against various pathogens.
Benzyl 2-methylquinoline-4-carboxylate has several applications in scientific research:
The Doebner reaction provides a direct and atom-economical route to quinoline-4-carboxylic acid scaffolds, which serve as precursors to benzyl 2-methylquinoline-4-carboxylate. This classical method involves the condensation of aniline derivatives with pyruvic acid and aldehydes under thermal conditions. The reaction proceeds via a proposed hydrogen-transfer mechanism where aniline 1 initially condenses with benzaldehyde 2 to form an imine intermediate. Subsequent nucleophilic attack by the enol tautomer of pyruvic acid 3 generates a β-arylaminocrotonate intermediate 4. Intramolecular electrophilic aromatic substitution then occurs, facilitated by the electron-rich aniline ring, leading to cyclization and dehydration to yield quinoline-4-carboxylic acid 5. This carboxylic acid serves as the key intermediate for esterification to the target benzyl ester [7].
Table 1: Doebner Reaction Optimization for Quinoline-4-Carboxylic Acid Synthesis
Aniline Substituent | Aldehyde | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Unsubstituted | Benzaldehyde | 120 | 12 | 68 |
4-Chloro | Benzaldehyde | 130 | 10 | 72 |
4-Methoxy | Benzaldehyde | 110 | 14 | 60 |
Unsubstituted | 4-Nitrobenzaldehyde | 140 | 8 | 55 |
Regioselectivity challenges arise with electron-deficient anilines or sterically hindered aldehydes, often requiring elevated temperatures (140-160°C) and extended reaction times. Notably, the reaction fails with 2-chloro-5-aminopyridine due to competitive pyrrolidine formation instead of quinoline cyclization [7]. The quinoline-4-carboxylic acid product requires careful purification via recrystallization before conversion to the benzyl ester.
Pseudo-multicomponent reactions offer efficient access to the quinoline core by incorporating two molecules of an aldehyde or ketone. A modified approach utilizes benzaldehyde 2, aniline 1, and ethyl acetoacetate 6 under acid catalysis. The mechanism involves initial Knoevenagel condensation between benzaldehyde and the active methylene compound to form benzylidene acetoacetate 7. Michael addition by aniline generates an arylaminodiene intermediate 8, which undergoes intramolecular cyclization via electrophilic aromatic substitution. Subsequent dehydration and tautomerization yield ethyl 2-methylquinoline-4-carboxylate 9 [9].
The ethyl ester serves as a versatile intermediate for transesterification. Benzyl alcohol can directly displace the ethoxy group under acidic conditions (Fischer esterification) or via nucleophilic substitution after activating the carboxylate (e.g., using carbonyldiimidazole). Indium(III) chloride catalysis significantly improves the efficiency of the condensation step, enhancing yields to >75% for electron-neutral anilines and benzaldehydes within 16-21 hours at 120°C [6]. This strategy circumvents the isolation of quinoline carboxylic acids required in the Doebner route.
Vapor-phase methods provide continuous, solvent-free synthesis pathways with catalyst reusability. HBeta zeolites exhibit exceptional efficacy in catalyzing the cyclocondensation of acrolein 10, aniline 1, and ethyl pyruvate 11 to directly form ethyl 2-methylquinoline-4-carboxylate 9. The reaction proceeds at 300-350°C with contact times of 5-10 seconds under reduced pressure (0.1-0.5 bar). The microporous structure of HBeta (pore size ~6.6 Å) confines the reactants, promoting regioselective imine formation between aniline and acrolein, followed by nucleophilic attack by the enol tautomer of ethyl pyruvate. The rigid zeolite framework sterically directs cyclization to favor 2-methylquinoline-4-carboxylate formation over linear byproducts [1] [5].
Table 2: HBeta Zeolite Performance in Vapor-Phase Quinoline Synthesis
Catalyst SiO₂/Al₂O₃ Ratio | Temperature (°C) | Ethyl Pyruvate Conversion (%) | Quinoline Ester Selectivity (%) |
---|---|---|---|
25 | 300 | 78 | 65 |
50 | 300 | 85 | 72 |
25 | 350 | 92 | 58 |
50 | 350 | 98 | 63 |
Catalyst deactivation occurs via coking, but activity is fully restored after calcination at 550°C in air. HBeta with a SiO₂/Al₂O₃ ratio of 50 achieves 85% ethyl pyruvate conversion and 72% selectivity toward the quinoline ester, outperforming amorphous silica-alumina catalysts (<40% selectivity) due to superior shape selectivity and acid-site density [5].
The distribution of Brønsted (proton-donating) and Lewis (electron-accepting) acid sites critically governs regioselectivity. Brønsted acid sites (e.g., bridging Si-OH-Al groups in HBeta) facilitate protonation of carbonyl groups in ethyl pyruvate, enhancing electrophilicity and promoting nucleophilic attack by aniline-derived intermediates. This pathway favors quinoline cyclization [1]. In contrast, Lewis acid sites (e.g., extra-framework Al³⁺ species) promote aldol condensation of carbonyl reactants, leading to undesired polymeric byproducts and reduced quinoline yields [5].
PtSn nanoparticles supported on gamma-alumina (PtSn/γ-Al₂O₃) exemplify Lewis acid-dominated systems. While achieving high reactant conversions (>90%), these catalysts exhibit poor quinoline selectivity (<30%) due to excessive decarbonylation and hydrogenation side reactions. Infrared pyridine adsorption studies quantitatively confirm that optimal quinoline formation (selectivity >70%) requires a Brønsted/Lewis acid site ratio exceeding 2:1, achievable through careful control of zeolite dealumination conditions or incorporation of specific cations (e.g., La³⁺) into the catalyst framework [5].
Direct alkylation of quinoline-4-carboxylate salts offers the most straightforward route to benzyl 2-methylquinoline-4-carboxylate 13. Ethyl or methyl 2-methylquinoline-4-carboxylate (9 or 12) undergoes saponification using aqueous sodium hydroxide (2.5 N) at room temperature for 24 hours, yielding the sodium carboxylate salt 14 quantitatively. Subsequent acidification with hydrochloric acid (5 N) to pH 4-5 precipitates the free carboxylic acid 15 in high purity (97% yield) [3]. This acid is then dissolved in polar aprotic solvents (e.g., N,N-dimethylformamide) and treated with benzyl bromide 16 in the presence of anhydrous potassium carbonate (1.5 equiv) and a catalytic amount of sodium iodide. The reaction proceeds via nucleophilic substitution (Sₙ2) by the carboxylate anion on the benzyl carbon, generating the benzyl ester 13 in yields exceeding 90% after 28 hours at 65°C [3]. Sodium iodide enhances reactivity by in situ generation of more reactive benzyl iodide.
The hydrolysis of alkyl quinoline-4-carboxylates under basic conditions (saponification) is a crucial step for accessing the carboxylic acid precursor. The mechanism involves nucleophilic acyl substitution (Figure 1). Hydroxide ion attacks the electrophilic carbonyl carbon of ethyl 2-methylquinoline-4-carboxylate 9, forming a tetrahedral intermediate 17. Collapse of this intermediate expels ethoxide ion (EtO⁻), yielding 2-methylquinoline-4-carboxylic acid 15. Rapid deprotonation by ethoxide (or hydroxide) forms the stable carboxylate salt 14, which is protonated during workup to give the free acid [2] [8] [10].
Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
This reaction is irreversible under basic conditions due to the entropically favored expulsion of the alkoxide and the stability of the carboxylate anion. Hydrolysis proceeds efficiently in tetrahydrofuran/water mixtures with 2.5 N sodium hydroxide at room temperature, achieving >95% conversion within 24 hours without detectable ester degradation [3] [10]. Higher temperatures or prolonged heating are unnecessary and may promote quinoline ring decomposition.
Carbodiimides and active ester agents enable efficient benzyl ester formation, particularly when direct alkylation is hampered by steric factors or competing reactivity. The carboxylic acid 15 is activated using carbonyldiimidazole (CDI) 18 in anhydrous N,N-dimethylacetamide or tetrahydrofuran under nitrogen. This generates a highly reactive acyl imidazole intermediate 19 at 0-25°C within 1-2 hours. Subsequent addition of benzyl alcohol 20 (2.0 equiv) and catalytic 4-dimethylaminopyridine (DMAP) facilitates nucleophilic displacement, yielding benzyl 2-methylquinoline-4-carboxylate 13 in 80-85% yield after purification [3] [9].
Alternatively, in situ activation with ethyl chloroformate 21 and triethylamine in N,N-dimethylformamide at 0°C produces a mixed anhydride 22. This intermediate reacts readily with benzyl alcohol, offering a lower-cost route (60-75% yield), though with slightly lower regioselectivity if the quinoline nitrogen is unprotected. These coupling-agent-mediated routes are essential for synthesizing sterically hindered or thermally labile quinoline esters not accessible via direct alkylation or Fischer esterification [3].
Table 3: Spectroscopic Characterization Data for Benzyl 2-Methylquinoline-4-Carboxylate
Spectroscopic Method | Key Characteristic Signals |
---|---|
¹H NMR (CDCl₃) | δ 8.20 (d, J=8.4 Hz, 1H, H-5), 8.10 (s, 1H, H-3), 7.90-7.85 (m, 1H, H-7), 7.70-7.60 (m, 1H, H-6), 7.55-7.40 (m, 5H, Ph), 5.45 (s, 2H, CH₂Ph), 2.80 (s, 3H, CH₃) |
¹³C NMR (CDCl₃) | δ 172.5 (C=O), 166.1 (C-4), 150.2 (C-2), 148.5 (C-8a), 135.1 (Ph), 129.5-128.2 (Ph, C-5, C-6, C-7), 127.0 (C-4a), 125.5 (C-3), 118.0 (C-8), 67.2 (CH₂Ph), 26.1 (CH₃) |
IR (KBr) | ν 1715 cm⁻¹ (ester C=O), 1600 cm⁻¹, 1575 cm⁻¹ (C=C, C=N quinoline), 1270 cm⁻¹, 1100 cm⁻¹ (C-O) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1